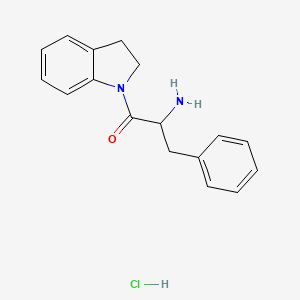![molecular formula C10H12BrNO B1525191 3-[(3-Bromobenzyl)oxy]azetidine CAS No. 1121634-25-0](/img/structure/B1525191.png)
3-[(3-Bromobenzyl)oxy]azetidine
Overview
Description
Synthesis Analysis
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines, focusing on the most recent advances, trends, and future directions .Molecular Structure Analysis
The molecular structure of 3-[(3-Bromobenzyl)oxy]azetidine consists of a four-membered azetidine ring with a bromobenzyl group attached through an oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.11 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Novel Drug Discovery and Development
3-[(3-Bromobenzyl)oxy]azetidine derivatives have been pivotal in the discovery and optimization of new pharmaceutical agents. For instance, the development of BAF312 (Siponimod), a potent and selective modulator of the S1P receptor, was achieved through extensive structure-activity relationship studies utilizing similar azetidine derivatives. This compound has shown effectiveness in phase 2 clinical trials for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).
Chemical Synthesis and Drug Design
Azetidine and its derivatives, including those similar to this compound, have found extensive use in the synthesis of heteroaromatic compounds. The Minisci reaction, for example, employs radical addition methods to introduce oxetane or azetidine into heteroaromatic systems, demonstrating the utility of these compounds in drug discovery and the enhancement of pharmaceutical agents (Duncton et al., 2009).
Enhancement of Drug Properties
The synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation illustrates the innovative approaches to modifying drug molecules for improved efficacy and selectivity. These synthetic methodologies underscore the potential of azetidine derivatives in creating new pharmacological profiles for drug candidates (Dubois et al., 2019).
Novel Antibacterial Agents
Azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane have been utilized in the synthesis of new quinolone antibiotics, which have shown significant antibacterial activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the role of azetidine derivatives in addressing critical needs in antibiotic resistance (Ikee et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNJFPKQSDBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






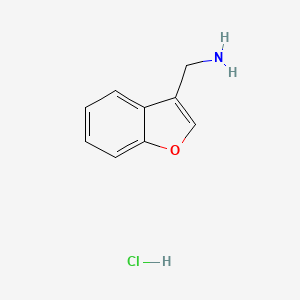
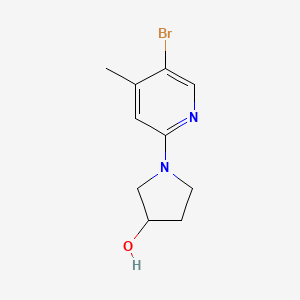
amino]-1-ethanol](/img/structure/B1525121.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)


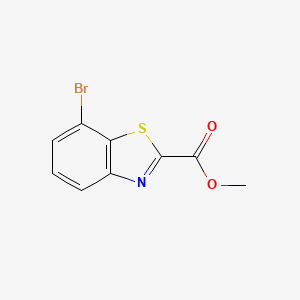
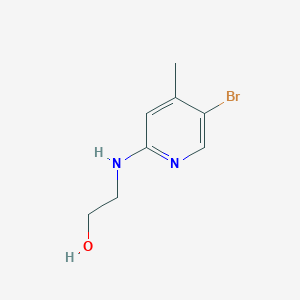
![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)
